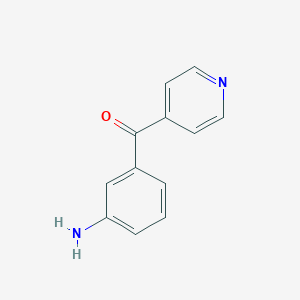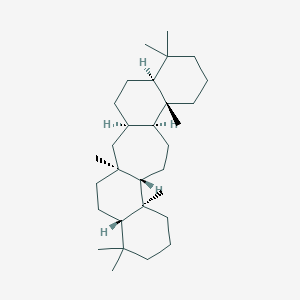
Serratane I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Serratane I is a natural product isolated from the marine bacterium Serratia sp. Its unique structure and biological activities have attracted the attention of many researchers in the field of drug discovery.
Mecanismo De Acción
The exact mechanism of action of Serratane I is not fully understood. However, it has been suggested that it may exert its biological effects by inhibiting the activity of enzymes involved in cell wall synthesis or by disrupting the integrity of the cell membrane.
Efectos Bioquímicos Y Fisiológicos
Serratane I has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune response. It has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Serratane I in lab experiments is its wide range of biological activities, which make it a versatile tool for studying various biological processes. However, one limitation is its complex structure, which makes it difficult to synthesize and isolate in large quantities.
Direcciones Futuras
There are several future directions for research on Serratane I. One area of interest is the development of more efficient synthetic methods for obtaining this compound. Another area of research is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of Serratane I and its effects on different biological processes.
Métodos De Síntesis
Serratane I is a complex natural product that is difficult to synthesize. However, several synthetic routes have been developed to obtain this compound. One of the most successful methods involves the use of a chiral auxiliary to control the stereochemistry of the molecule. This method has been used to synthesize Serratane I in both enantiomeric forms.
Aplicaciones Científicas De Investigación
Serratane I has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects. It has also been shown to have immunomodulatory properties. These activities make Serratane I a promising candidate for drug development.
Propiedades
Número CAS |
18046-88-3 |
|---|---|
Nombre del producto |
Serratane I |
Fórmula molecular |
C30H52 |
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane |
InChI |
InChI=1S/C30H52/c1-26(2)15-8-17-29(6)22-11-13-25-28(5,20-21(22)10-12-23(26)29)19-14-24-27(3,4)16-9-18-30(24,25)7/h21-25H,8-20H2,1-7H3/t21-,22+,23+,24+,25+,28+,29-,30+/m1/s1 |
Clave InChI |
SKHPWXHRIDLXBT-GKAFTTDVSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4[C@@H](C2)CC[C@@H]5[C@@]4(CCCC5(C)C)C)(CCCC3(C)C)C |
SMILES |
CC1(CCCC2(C1CCC3C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
SMILES canónico |
CC1(CCCC2(C1CCC3C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
Sinónimos |
β-Serratane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



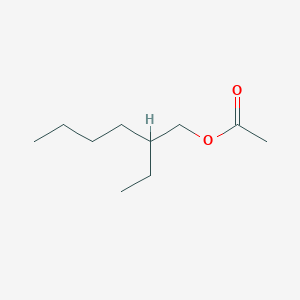
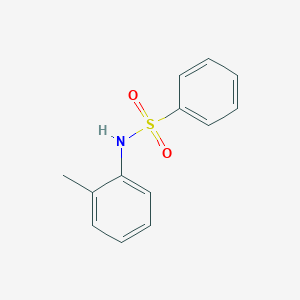
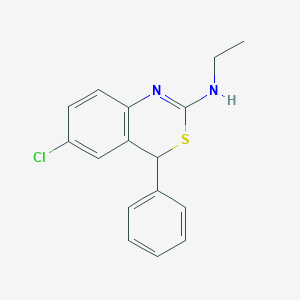
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-](/img/structure/B91017.png)
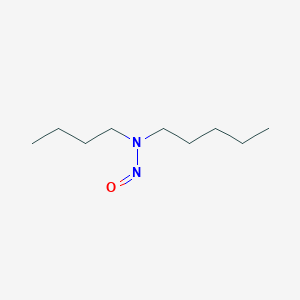
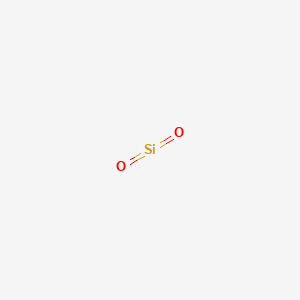
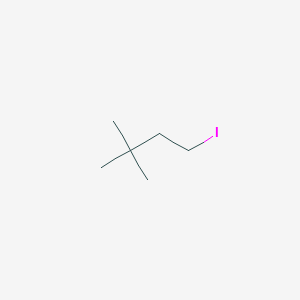
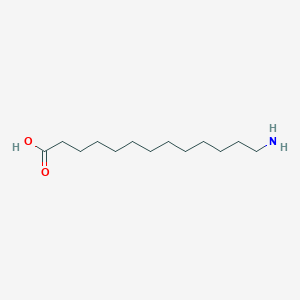
![N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide](/img/structure/B91026.png)
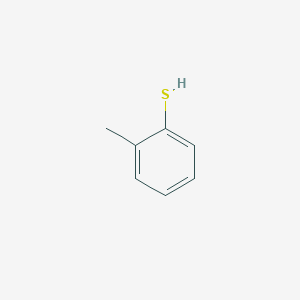
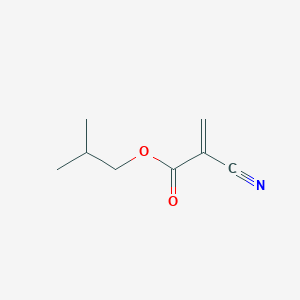
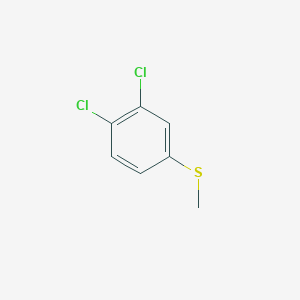
![1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B91034.png)
